N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride: Structural Analysis, Analytical Validation, and Pharmacological Applications
N-Ethyl-2-(4-ethylphenoxy)ethanamine Hydrochloride: Structural Analysis, Analytical Validation, and Pharmacological Applications
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper
Executive Summary
In medicinal chemistry, the phenoxyethanamine scaffold is a heavily utilized, privileged pharmacophore. N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride (CAS: 1609409-07-5) serves as a highly versatile building block and reference ligand in the development of neuroactive and cardiovascular therapeutics[1]. This technical guide deconstructs the structural rationale of this compound, establishes a self-validating analytical workflow for its quality control, and details the mechanistic causality behind its use in in vitro pharmacological assays.
Chemical Identity & Structural Rationale
To design effective ligands, one must understand the causality behind each functional group. N-Ethyl-2-(4-ethylphenoxy)ethanamine is not a random assembly of atoms; it is a highly optimized structure designed to mimic endogenous monoamines while resisting rapid metabolic degradation.
Physicochemical Parameters
| Parameter | Value | Causality / Significance |
| CAS Number | 1609409-07-5 | Unique chemical identifier for procurement and tracking[1]. |
| Molecular Formula | C₁₂H₁₉NO · HCl | Defines stoichiometry; the salt form is critical for assay formulation. |
| Molecular Weight | 229.75 g/mol | Highly optimal for small-molecule drug-likeness (Lipinski’s Rule of 5)[2]. |
| Scaffold Class | Phenoxyethanamine | Privileged structure for targeting G-Protein Coupled Receptors (GPCRs)[3]. |
| Salt Form | Hydrochloride | Converts the oily free base into a stable, water-soluble crystalline solid. |
Mechanistic Causality of the Molecular Architecture
Every moiety in this molecule serves a specific pharmacological purpose:
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The para-Ethylphenoxy Group: The terminal phenoxy group is widely recognized as a privileged moiety used to mimic the phenylalanine side chain, allowing the molecule to engage in π-π stacking within GPCR binding pockets[3]. The para-ethyl substitution specifically increases the lipophilicity (LogP) of the ring, driving deeper insertion into hydrophobic sub-pockets (e.g., in α1D-adrenoceptors) compared to an unsubstituted phenoxy ring[4].
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The Ether Oxygen & Ethyl Spacer: The oxygen acts as a critical hydrogen bond acceptor. The two-carbon ethyl chain provides the optimal spatial distance between the aromatic anchor and the basic nitrogen—a classic geometric requirement for monoamine neurotransmitter mimics[5].
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The N-Ethyl Secondary Amine: Primary amines are rapidly degraded by Monoamine Oxidase (MAO) enzymes. The N-ethyl substitution provides steric hindrance, drastically reducing the rate of oxidative deamination and extending the molecule's biological half-life. Furthermore, the secondary amine acts as a targeted hydrogen bond donor.
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The Hydrochloride Salt: The free base of phenoxyethanamines is susceptible to oxidative degradation and volatilization. The HCl salt ensures precise gravimetric weighing and rapid, complete dissolution in aqueous assay buffers (e.g., Tris-HCl or PBS).
Fig 1. Pharmacophore model of the phenoxyethanamine scaffold interacting with a GPCR pocket.
Analytical Methodology & Quality Control
Before deploying N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride in any biological assay, its purity and structural integrity must be validated. We employ a self-validating system that couples orthogonal techniques to eliminate single-point analytical failures.
Step-by-Step Protocol: Orthogonal Validation (LC-MS & NMR)
Step 1: Sample Preparation
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Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.
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Causality: Methanol ensures complete solvation of both the lipophilic phenoxy ring and the polar hydrochloride salt without inducing hydrolysis.
Step 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
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Action: Inject 2 µL onto a C18 reverse-phase column. Use a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid.
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Causality: Why 0.1% Formic Acid? Formic acid provides the necessary protons to ensure complete ionization of the secondary amine in the electrospray ionization (ESI+) source. This yields a strong[M+H]⁺ peak at m/z 194.15 (the mass of the free base), while simultaneously suppressing peak tailing on the silica-based C18 column.
Step 3: High-Performance Liquid Chromatography (HPLC-UV)
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Action: Monitor absorbance at 254 nm and 280 nm.
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Causality: The aromatic phenoxy ring strongly absorbs UV light at these wavelengths. A single, sharp chromatographic peak integrating to >95% total area confirms the absence of synthetic impurities (e.g., unreacted phenols or alkylating agents)[2].
Step 4: Nuclear Magnetic Resonance (¹H NMR)
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Action: Dissolve the sample in Deuterated Chloroform (CDCl₃) or DMSO-d₆ and acquire a ¹H spectrum at 400 MHz.
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Causality: LC-MS confirms the mass, but only NMR confirms atomic connectivity. The para-substitution pattern will uniquely present as two distinct doublets (an AA'BB' system) in the aromatic region (δ 6.8 - 7.2 ppm), differentiating it from ortho or meta isomers.
Fig 2. Self-validating analytical workflow for structural and purity confirmation.
Pharmacological Relevance & In Vitro Workflow
Phenoxyethanamine derivatives are foundational to neuropharmacology. Modifications to this scaffold, such as the para-ethyl group seen in CAS 1609409-07-5, have been shown to alter selectivity profiles drastically, particularly in the development of highly selective α1D-adrenoceptor antagonists and 5-HT₁A receptor ligands[4][6].
Representative Receptor Affinities for Phenoxyethanamine Scaffolds
| Target Receptor | Typical Role of Phenoxy Group | Impact of para-Alkyl Substitution |
| 5-HT₁A | Mimics phenylalanine side chain | Increases hydrophobic pocket binding (pKi ↑)[6] |
| α1D-Adrenoceptor | Anchors in transmembrane domain | Enhances selectivity over α1A/α1B subtypes[4] |
| Histamine H₃R | Hydrophobic interaction with TYR residues | Modulates antagonist efficacy[3] |
Step-by-Step Methodology: GPCR Radioligand Binding Assay
To evaluate the binding affinity (Ki) of N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride against a target GPCR, a competitive radioligand binding assay is the gold standard.
Step 1: Membrane Preparation
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Action: Isolate HEK293 cell membranes stably expressing the target GPCR.
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Causality: Utilizing isolated membranes rather than whole cells eliminates confounding variables such as active transport, intracellular metabolism, and membrane permeability, isolating the pure thermodynamic binding event.
Step 2: Buffer Formulation
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Action: Prepare an assay buffer of 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
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Causality: The inclusion of Mg²⁺ ions is non-negotiable; divalent cations are critical for stabilizing the high-affinity state of the GPCR-G protein ternary complex.
Step 3: Ligand Incubation
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Action: Incubate 10 µg of membrane protein with a fixed concentration of radioligand (e.g., 1 nM [³H]-8-OH-DPAT for 5-HT₁A) and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M) for 60 minutes at 25°C.
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Causality: A 60-minute incubation at room temperature ensures that thermodynamic equilibrium is reached without risking the thermal degradation of the receptor proteins that occurs at 37°C.
Step 4: Separation & Washing
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Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).
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Causality: Glass fiber filters possess a net negative charge. Because the secondary amine of the test compound is positively charged at physiological pH, it will bind non-specifically to the filter. Pre-soaking in cationic PEI neutralizes the filter's charge, eliminating false-positive background noise.
Step 5: Quantification
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Action: Measure retained radioactivity using liquid scintillation counting and calculate the IC₅₀ using non-linear regression, converting to Ki via the Cheng-Prusoff equation.
References
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Title: Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 Source: MDPI (International Journal of Molecular Sciences) URL: [Link]
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Title: Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]
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- 1. N-ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride | 1609409-07-5 [sigmaaldrich.com]
- 2. CAS:1609409-07-5, N-Ethyl-2-(4-ethylphenoxy)ethanamine hydrochloride-毕得医药 [bidepharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
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